REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[C:5]=1[C:6]#[N:7])([O-])=O.C(O)(=O)C.C>[Fe].CC(O)C>[NH2:1][C:4]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[C:5]=1[C:6]#[N:7]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mildly exothermic reaction which
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
CUSTOM
|
Details
|
to reach 100°
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 1 hour with application
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
of heat
|
Type
|
FILTRATION
|
Details
|
the reaction mixture filtered
|
Type
|
CUSTOM
|
Details
|
the solid residue obtained
|
Type
|
WASH
|
Details
|
was washed with hot 2-propanol (100 ml)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to an oily residue which
|
Type
|
DISSOLUTION
|
Details
|
was redissolved in CHCl3
|
Type
|
WASH
|
Details
|
washed with 5% aqueous NaHCO3 and saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CHCl3 phase was dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 88.4% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |